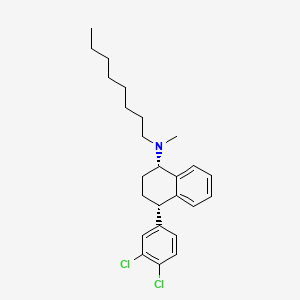
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine involves several steps. The starting materials typically include 3,4-dichlorobenzaldehyde and 1-tetralone. The synthetic route involves the following key steps:
Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 1-tetralone in the presence of a base to form the corresponding chalcone.
Reduction: The chalcone is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding alcohol.
Amination: The alcohol is then subjected to amination using methylamine and octylamine to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various derivatives with modified functional groups.
Scientific Research Applications
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Due to its structural similarity to sertraline, it is investigated for its potential antidepressant and anxiolytic properties.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with neurotransmitter transporters, particularly the serotonin transporter (SERT). By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is similar to that of sertraline, which is known to exert antidepressant effects by selectively inhibiting serotonin reuptake.
Comparison with Similar Compounds
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:
Sertraline: Both compounds share a similar core structure and mechanism of action, but (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1-amine has additional alkyl groups that may influence its pharmacokinetic properties.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Paroxetine: An SSRI with a distinct chemical structure and pharmacological profile.
The uniqueness of (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1-amine lies in its specific structural modifications, which may confer unique pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C25H33Cl2N |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-octyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C25H33Cl2N/c1-3-4-5-6-7-10-17-28(2)25-16-14-20(21-11-8-9-12-22(21)25)19-13-15-23(26)24(27)18-19/h8-9,11-13,15,18,20,25H,3-7,10,14,16-17H2,1-2H3/t20-,25-/m0/s1 |
InChI Key |
MGOJMQCZOPZFLJ-CPJSRVTESA-N |
Isomeric SMILES |
CCCCCCCCN(C)[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCCCCCN(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















